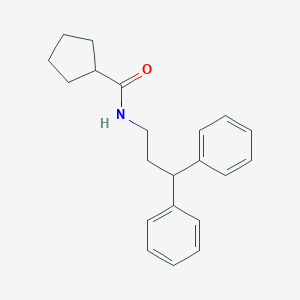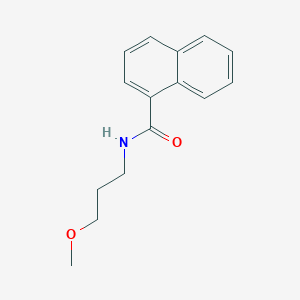
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, commonly known as DPTO, is a heterocyclic compound that has gained significant interest in scientific research. DPTO is a triazine derivative that exhibits a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of DPTO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, DPTO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPTO also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects
DPTO has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DPTO has also been shown to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to the development of various diseases. Additionally, DPTO has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPTO is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. DPTO also exhibits low toxicity and good stability, which are important considerations for drug development. However, one of the limitations of DPTO is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DPTO. One area of research is the development of DPTO-based drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of DPTO, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of novel DPTO derivatives with improved pharmacological properties is an area of ongoing research.
Synthesemethoden
DPTO can be synthesized through the reaction of 2-aminobenzophenone with benzaldehyde in the presence of acetic acid and ammonium acetate. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form DPTO. The yield of DPTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Wissenschaftliche Forschungsanwendungen
DPTO has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. DPTO has also been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DPTO has been investigated for its antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases.
Eigenschaften
Produktname |
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H13N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18,19) |
InChI-Schlüssel |
UEPGCKJMAZQWBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)